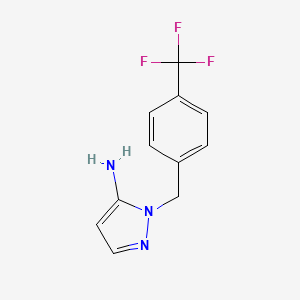

1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine

CAS No.: 956438-49-6

Cat. No.: VC7495815

Molecular Formula: C11H10F3N3

Molecular Weight: 241.217

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956438-49-6 |

|---|---|

| Molecular Formula | C11H10F3N3 |

| Molecular Weight | 241.217 |

| IUPAC Name | 2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |

| Standard InChI | InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)7-17-10(15)5-6-16-17/h1-6H,7,15H2 |

| Standard InChI Key | CQQNWCGDXGYYLR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN2C(=CC=N2)N)C(F)(F)F |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine can be approached through modifications of established pyrazole-forming reactions. A relevant methodology involves the Michael-type addition of aryl hydrazines to (ethoxymethylene)malononitrile, as demonstrated in the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles . For instance, 4-(trifluoromethyl)phenylhydrazine (2d) reacts with (ethoxymethylene)malononitrile in ethanol or trifluoroethanol under reflux to yield cyclized pyrazole derivatives with high regioselectivity . Although the target compound lacks the carbonitrile group present in these intermediates, this route highlights the feasibility of introducing the trifluoromethyl benzyl moiety early in the synthesis.

An alternative pathway involves benzylation of 5-aminopyrazole. Reacting 5-aminopyrazole with 4-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate could facilitate nucleophilic substitution, forming the desired product. This method would require optimization of reaction conditions, including solvent choice (e.g., DMF or acetonitrile) and temperature, to maximize yield and purity.

Structural Confirmation

Structural elucidation of 1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine relies on spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the pyrazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and the benzylic methylene group (δ ~5.0 ppm) . The trifluoromethyl group’s presence is confirmed by a characteristic triplet in the NMR spectrum at approximately δ -63 ppm . High-resolution mass spectrometry (HRMS) would provide the molecular ion peak at m/z 255.24 (CHFN), consistent with the molecular formula .

Physicochemical Properties

The physicochemical properties of 1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine are critical for its handling and application. Key parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 255.24 g/mol (free base) | |

| Boiling Point | 373.2 ± 42.0 °C (predicted) | |

| Density | 1.31 ± 0.1 g/cm³ (predicted) | |

| pKa | 4.26 ± 0.10 (predicted) |

The compound’s relatively high boiling point and density reflect the influence of the trifluoromethyl group, which enhances molecular rigidity and van der Waals interactions. The pKa value suggests moderate basicity, consistent with the amino group’s electronic environment.

| Supplier | Packaging | Price | Purity | Updated |

|---|---|---|---|---|

| SCBT | 250 mg | $188.00 | N/A | 2025 |

| SCBT | 1 g | $380.00 | N/A | 2025 |

| Crysdot* | 1 g | $464.00 | 97% | 2021 |

*Crysdot’s product refers to the methylated analog (3-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine), highlighting the price premium for structural analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume